Allylphenyldichlorosilane

Description

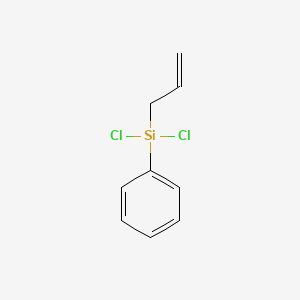

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-phenyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2Si/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFFTOVGRACDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064777 | |

| Record name | Allyldichlorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7719-03-1 | |

| Record name | (Dichloro-2-propen-1-ylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (dichloro-2-propen-1-ylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylphenyldichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (dichloro-2-propen-1-ylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyldichlorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyldichlorophenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Aspects of Allylphenyldichlorosilane Formation

Regioselective Synthesis of Allylphenyldichlorosilane from Phenyltrichlorosilane (B1630512) and Allyl Chloride

A primary and highly selective method for producing this compound involves the reaction of phenyltrichlorosilane with allyl chloride. This process is carefully controlled to ensure the addition of a single allyl group to the silicon atom.

Zinc-Mediated Allylation Reaction Pathways and Selectivity

The zinc-mediated allylation of phenyltrichlorosilane is a notable pathway for the synthesis of this compound. acs.org This reaction demonstrates high selectivity, which is attributed to the significant difference in reactivity between various chlorosilanes. acs.org The general trend for reactivity in zinc-mediated allylation is RSiCl₃ >> R₂SiCl₂ >> R₃SiCl. acs.org This disparity ensures that the monoallylation of alkyltrichlorosilanes like phenyltrichlorosilane proceeds with high selectivity when one molar equivalent of the reagents is used. acs.org

The mechanism is thought to involve a bulky reactive intermediate, likely diallylzinc, coordinated by the solvent molecules. acs.org This intermediate then reacts with phenyltrichlorosilane to yield the desired this compound. A 58% yield of allyl(phenyl)dichlorosilane has been reported using this method. acs.org

Influence of Solvent Systems (e.g., DMI vs. HMPA) on Reaction Efficiency and Selectivity

The choice of solvent is critical in the zinc-mediated allylation of polychlorosilanes. While various aprotic basic solvents such as THF, dimethylformamide (DMF), and hexamethylphosphoramide (B148902) (HMPA) have been tested, they have not produced satisfactory results. acs.org In contrast, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) has been shown to give good results. acs.org

HMPA is known to be a more polar solvent than DMI; however, its use has been limited due to its carcinogenic properties. acs.org DMI serves as a viable and effective alternative. acs.org The reaction's success in DMI is linked to the formation of a bulky reactive intermediate, likely diallylzinc coordinated by two moles of DMI. acs.org

Table 1: Comparison of Solvents in Zinc-Mediated Allylation

| Solvent | Result | Reference |

|---|---|---|

| DMI | Good results | acs.org |

| THF | Unsatisfactory results | acs.org |

| DMF | Unsatisfactory results | acs.org |

| HMPA | Unsatisfactory results | acs.org |

Alternative Synthetic Routes and Their Academic Implications

Beyond the zinc-mediated pathway, other synthetic strategies have been explored for the formation of this compound and related allylsilanes, each with its own set of conditions and mechanistic implications.

Reductive Coupling Approaches and Conditions

Reductive coupling reactions offer another avenue for synthesizing compounds like this compound. These reactions typically involve the use of a reducing agent to couple two electrophiles. nih.gov Nickel-catalyzed reductive cross-coupling reactions, for instance, have become powerful methods for joining two electrophiles, often under mild, less basic conditions at ambient temperatures. nih.gov

In the context of silicon-containing polymers, reductive coupling of monomers such as this compound with sodium has been studied. researchgate.net This process can lead to the formation of polysilanes with a high degree of Si-Si catenation. researchgate.net The reaction conditions, including the choice of catalyst (like nickel or palladium complexes) and reductant (such as zinc powder), are crucial for the success of these couplings. scielo.brdicp.ac.cn

Comparative Analysis of Grignard Reagent and Copper-Mediated Methodologies for Allylsilane Synthesis

The synthesis of allylsilanes can also be achieved using Grignard reagents or through copper-mediated reactions, each presenting distinct advantages and challenges.

Grignard Reagents: The use of allyl Grignard reagents for the partial allylation of polychlorosilanes often results in a mixture of allylated products, making it difficult to achieve high selectivity for mono-allylation. acs.org While allyltrimethylsilane (B147118) can be prepared effectively via the Grignard reaction, controlling the partial allylation of chlorosilanes like phenyltrichlorosilane is less straightforward. acs.org

Copper-Mediated Methodologies: Copper-catalyzed reactions offer a complementary approach, particularly for allylic substitution. diva-portal.org These methods can utilize non-stabilized carbon nucleophiles like Grignard reagents and organozinc reagents. diva-portal.org The regioselectivity of copper-catalyzed additions of Grignard reagents to allylic substrates can be controlled by the choice of the copper salt. cmu.edu For instance, the use of a stoichiometric amount of copper is often necessary to achieve high γ-selectivity in reactions with allylic carbamates. cmu.edu In some cases, copper-mediated reactions provide a highly efficient route for allylic substitution with excellent regioselectivity. diva-portal.org Allyltrichlorosilane, a related compound, can be prepared satisfactorily through a copper-mediated reaction of allyl chloride and trichlorosilane. acs.org

Control of Selectivity in Partial Allylation of Polychlorosilanes

Achieving selective partial allylation of polychlorosilanes is a significant challenge in organosilicon chemistry. The high selectivity observed in the zinc-mediated allylation of RSiCl₃ compounds stems from the substantial difference in reactivity between alkyltrichlorosilanes and the resulting dialkyldichlorosilanes. acs.org The reactivity trend RSiCl₃ >> R₂SiCl₂ >> R₃SiCl is the key factor that allows for the highly selective monoallylation when stoichiometric amounts of the reagents are used. acs.org This principle allows for the synthesis of monoallylated dichlorosilanes, such as this compound, in high isolated yields. acs.org

Chemical Reactivity and Mechanistic Investigations of Allylphenyldichlorosilane

Polymerization Dynamics and Polysilane Architectures Derived from Allylphenyldichlorosilane

This compound serves as a functional monomer in the synthesis of high molecular weight polysilanes, which are polymers characterized by a backbone of catenated silicon atoms. The presence of the allyl group introduces a site for post-polymerization modification, allowing for the creation of complex and functionalized silicon-based materials.

The primary method for synthesizing polysilanes from dichlorosilane (B8785471) monomers is a Wurtz-type reductive coupling reaction using an alkali metal, typically sodium, as the reducing agent. dtic.mil This process involves the dehalogenation of the monomer to form reactive silyl (B83357) species that subsequently couple to form silicon-silicon bonds. The presence of an aromatic substituent, such as the phenyl group in this compound, is often necessary for the polymerization to proceed at ambient temperatures in nonpolar solvents like toluene. dtic.mil

The sonochemical reductive coupling of this compound has been shown to successfully produce high molecular weight polymers. dtic.mil This technique utilizes ultrasound to create a fine dispersion of the alkali metal, which can influence the reaction conditions and resulting polymer properties. dtic.mil The mechanism is believed to involve the rapid conversion of short-lived radical intermediates into more stable polymeric silyl anions, which then propagate the polymer chain. dtic.mil

This compound can undergo reductive coupling to form a homopolymer. dtic.mil Additionally, it can be copolymerized with other dichlorosilane monomers to tailor the properties of the resulting material. A notable example is its copolymerization with Phenylmethyldichlorosilane. dtic.mil The ability to form such copolymers indicates that the propagating polymeric silyl sodium species can react with both types of dichlorosilane monomers present in the reaction mixture. dtic.mil

| Monomer(s) | Polymer Type | Resulting Polymer |

| This compound | Homopolymer | Poly(allylphenylsilane) |

| This compound, Phenylmethyldichlorosilane | Copolymer | Poly(allylphenylsilane-co-phenylmethylsilane) |

The extent of silicon-silicon (Si-Si) catenation, or the length of the silicon backbone, is a critical factor determining the electronic properties of polysilanes. The delocalization of sigma (σ) electrons along the Si-Si chain results in unique UV absorption characteristics. Polymers derived from this compound, including its homopolymers and copolymers, exhibit absorption maxima above 330 nm. dtic.mil This absorption profile is characteristic of significant σ-electron delocalization, indicating the formation of long silicon-catenated chains. dtic.mil

A key feature of the reductive coupling polymerization of this compound is the preservation of the allyl group's double bond. Both high molecular weight polymers and lower molecular weight oligomeric fractions produced through this method contain unreacted alkenyl groups. dtic.mil The retention of this functionality is attributed to the reaction mechanism, where radical intermediates are short-lived and rapidly convert to more stable polymeric silyl anions, thus minimizing side reactions involving the allyl moiety. dtic.mil This makes the resulting polymers valuable as platforms for further chemical modification.

Controlling the molecular weight and structure of polysilanes synthesized via Wurtz-type coupling can be challenging, as the heterogeneity of the reaction often leads to polymodal molecular weight distributions. dtic.mil These distributions typically consist of high molecular weight polymer, low molecular weight polymer, and cyclic oligomers. dtic.mil

Several strategies are employed to improve control over the polymerization process:

Sonochemical Synthesis: The use of ultrasound can create a high-quality, stable dispersion of the reducing metal, providing better control over the reaction conditions compared to conventional mechanical stirring. dtic.mil

Reaction Conditions: Variables such as temperature, solvent, reaction time, and the molar ratio of monomer to alkali metal are critical parameters that can be adjusted to influence the polymerization outcome. dtic.mil

Homogeneous Reducing Agents: To overcome the heterogeneity of using alkali metal dispersions, homogeneous reducing agents like sodium naphthalenide have been explored, although they may yield different product distributions, such as disilanes as major products. dtic.mil

The development of versatile synthesis methods allows for the production of polymers with controlled molecular weight characteristics, which is crucial for tailoring their physicochemical properties for specific applications. mdpi.com

Reductive Coupling Polymerization to Form Polysilanes

Hydrosilylation Reactions Involving this compound Derivatives

The polysilanes synthesized from this compound possess pendant allyl groups along their backbones, which serve as reactive sites for post-polymerization modification. One of the most important reactions for modifying these groups is hydrosilylation. mdpi.com

Hydrosilylation is a highly versatile and atom-economical reaction that involves the addition of a hydrosilane (containing a Si-H bond) across the carbon-carbon double bond of the allyl group. mdpi.comnih.gov This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like the Karstedt's catalyst being widely used. scirp.org The reaction results in the formation of a stable silicon-carbon bond, effectively grafting a silyl group onto the polymer side chain. This modification can be used to introduce a wide range of functionalities to the polysilane, altering its solubility, thermal stability, and other material properties. An alternative approach involves the chemical modification of a pre-formed poly(hydrosilane) through the free radical hydrosilylation of its Si-H bonds with an appropriate allyl silane (B1218182). ias.ac.in

| Reactants | Catalyst | Product | Reaction Type |

| Polymer with pendant allyl groups + Hydrosilane (R₃SiH) | Transition Metal Complex (e.g., Platinum) | Polymer with silyl-alkyl side chains | Hydrosilylation mdpi.comnih.gov |

Exploration of Catalytic Systems for Efficient Hydrosilylation (e.g., Transition Metal Catalysts)

The hydrosilylation of alkenes, a fundamental process for creating silicon-carbon bonds, is most effectively achieved using transition metal catalysts. wikipedia.orgnih.gov Historically, platinum-based catalysts have been the industry standard due to their high activity and selectivity. nih.gov Prominent examples include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, which are widely used for various industrial applications, including the curing of silicone products. wikipedia.orgnih.gov

Beyond platinum, a diverse array of transition metals have been investigated for their catalytic activity in hydrosilylation. Complexes of rhodium, iridium, ruthenium, palladium, and nickel are also effective. nih.gov In recent years, driven by the high cost of precious metals like platinum, significant research has focused on developing catalysts based on more abundant and cost-effective first-row transition metals such as iron, cobalt, and nickel. nih.govresearchgate.net These alternative catalysts not only offer economic advantages but can also provide unique selectivity profiles. ucsd.edu For instance, certain cobalt-N-heterocyclic carbene systems allow for flexible selectivity, yielding either Markovnikov or anti-Markovnikov addition products based on the steric properties of the ligand. ucsd.edu Similarly, nickel catalysts stabilized by bis(phosphinite) ligands have demonstrated high efficiency for the hydrosilylation of ketones and aldehydes. nih.gov

The choice of catalyst and the ligand system is crucial as it influences the reaction's efficiency, regioselectivity, and functional group tolerance. nih.govnih.gov For example, rhodium(I) catalysts have been shown to achieve exceptional efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane, outperforming conventional platinum catalysts. nih.gov

| Catalyst Type | Common Examples | Key Characteristics | References |

|---|---|---|---|

| Platinum (Pt) | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity and selectivity; industry standard. | wikipedia.orgnih.gov |

| Rhodium (Rh) | Wilkinson's Catalyst ([Rh(PR₃)₃Cl]), [RhCl(dppbzF)]₂ | Effective for alkenes and alkynes; can offer high selectivity. | nih.govnih.gov |

| Palladium (Pd) | [(3IP)Pd(allyl)]OTf | Used for regioselective hydrosilylation of allenes. | rsc.org |

| Nickel (Ni) | α-Diimine Nickel Catalysts, Pincer-Complexes | Cost-effective alternative; operates via distinct mechanisms. | nih.govprinceton.edu |

| Iron (Fe) | Terpyridine-ligated Iron Complexes | Abundant, low-cost metal; development is ongoing. | nih.gov |

| Cobalt (Co) | N-heterocyclic carbene (NHC) Complexes | Offers tunable selectivity (Markovnikov vs. anti-Markovnikov). | ucsd.edu |

Detailed Mechanistic Pathways of Hydrosilylation: Chalk-Harrod and Alternative Mechanisms

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgnih.gov This catalytic cycle involves several key steps:

Oxidative Addition : The hydrosilane (Si-H) adds to the low-valent metal center, forming a metal-hydride-silyl intermediate. wikipedia.orgresearchgate.net

Alkene Coordination : The alkene substrate coordinates to the metal complex. nih.gov

Migratory Insertion : The coordinated alkene inserts into the metal-hydride (M-H) bond. This step is typically rate-limiting and establishes the regioselectivity of the reaction. wikipedia.orgacs.org

Reductive Elimination : The final step is the reductive elimination of the resulting alkyl-silyl-metal complex, which forms the desired silicon-carbon bond and regenerates the active catalyst. wikipedia.orgnih.gov

An important alternative pathway is the modified Chalk-Harrod mechanism . researchgate.netacs.org In this variation, the key difference lies in the insertion step. Instead of inserting into the metal-hydride bond, the alkene inserts into the metal-silyl (M-Si) bond. nih.govresearchgate.net This is followed by a C-H reductive elimination to yield the product. researchgate.net This pathway is often considered for reactions catalyzed by rhodium complexes and can be the rate-determining step in those processes. nih.gov

Furthermore, studies with catalysts based on metals like nickel have revealed mechanistic pathways that are distinct from both Chalk-Harrod variants. princeton.eduacs.org For example, hydrosilylation using certain α-diimine nickel catalysts involves nickel(II) intermediates and proceeds with turnover-limiting C-Si bond formation after a fast and reversible alkene insertion step. princeton.eduacs.org

| Mechanism | Key Insertion Step | Final Elimination Step | Commonly Associated Catalysts | References |

|---|---|---|---|---|

| Chalk-Harrod | Alkene inserts into Metal-Hydride (M-H) bond | Si-C Reductive Elimination | Platinum (Pt) | wikipedia.orgnih.gov |

| Modified Chalk-Harrod | Alkene inserts into Metal-Silyl (M-Si) bond | C-H Reductive Elimination | Rhodium (Rh) | nih.govresearchgate.net |

| Nickel-Specific Pathway | Reversible alkene insertion into Ni-H bond | Turnover-limiting C-Si bond formation (via σ-bond metathesis or oxidative addition) | Nickel (Ni) | princeton.eduacs.org |

Regioselectivity and Stereoselectivity in Allylic Hydrosilylation Processes

The outcome of allylic hydrosilylation is highly dependent on the catalyst system, which governs both regioselectivity (the orientation of the Si-H addition) and stereoselectivity (the spatial arrangement of the atoms in the product).

Regioselectivity : For terminal alkenes, hydrosilylation typically proceeds with anti-Markovnikov selectivity, where the silicon atom attaches to the terminal carbon of the double bond. wikipedia.org This is the common outcome with many platinum catalysts. wikipedia.org However, the development of catalysts that favor the branched, Markovnikov addition product is an active area of research. wikipedia.orgucsd.edu The choice of metal can significantly influence the regiochemical outcome. For instance, in the hydrosilylation of allenes, a palladium catalyst was shown to produce a single regioisomer with high efficiency. rsc.org Similarly, heterobimetallic catalysts containing rhodium and iridium have demonstrated the ability to tune selectivity, with rhodium sites favoring α-addition and iridium sites favoring β(Z)-addition in alkyne hydrosilylation. mq.edu.au

Stereoselectivity : When the hydrosilylation of a prochiral alkene creates a new stereocenter, the reaction can be rendered enantioselective by using a metal catalyst bearing chiral ligands. wikipedia.org This approach, known as asymmetric hydrosilylation, can achieve nearly perfect enantioselectivities (ee's). wikipedia.org For example, palladium catalysts supported by binaphthyl-substituted monophosphine ligands are highly effective for the asymmetric hydrosilylation of styrene. wikipedia.org In the case of allenes, copper-catalyzed hydrosilylation has been developed to selectively produce (E)-allylsilanes, where the E-selectivity is kinetically controlled by the catalyst rather than through thermodynamic isomerization of the (Z)-isomer. nih.gov

Studies on Intramolecular Silicon-Hydride Shifts in Related Organosilicon Systems

Intramolecular silicon-hydride interactions are pivotal in certain synthetic transformations of organosilicon compounds. A prominent example is intramolecular hydrosilylation, where a hydrosilyl group (Si-H) within a molecule adds across an unsaturated bond in the same molecule. nih.gov This process is a powerful method for constructing cyclic organosilicon compounds, often with a high degree of stereocontrol. nih.gov

For example, an allylic alcohol can be protected with a hydrosilyl group. In the presence of a platinum catalyst, the tethered Si-H bond adds across the alkene in a 5-endo cyclization. This reaction can proceed with high diastereoselectivity, establishing a specific stereochemical relationship between substituents on the newly formed ring. The resulting silicon-carbon bond in the cyclic product can then be cleaved, for instance through oxidation with hydrogen peroxide (H₂O₂), to yield a 1,3-diol with the stereochemistry controlled by the cyclization step. nih.gov This intramolecular hydrosilylation/oxidation sequence provides a robust strategy for the stereoselective synthesis of polyol structures, which are common motifs in polyketide natural products. nih.gov The ability to perform this reaction asymmetrically using chiral catalysts further enhances its synthetic utility. nih.gov

Transformations in Organic Synthesis Mediated by this compound-Derived Reagents

Application in Enantioselective Allylation of Carbonyl Compounds via Modified Allylsilanes

Reagents derived from this compound are valuable tools in organic synthesis, particularly for the allylation of carbonyl compounds. The parent dichlorosilane can be converted into a functionalized allylsilane reagent. These allylsilanes serve as effective nucleophiles for adding an allyl group to aldehydes and ketones, a key carbon-carbon bond-forming reaction that produces homoallylic alcohols. nih.govumich.edu

The development of catalytic, enantioselective versions of this reaction represents a significant advance, moving away from the reliance on pre-formed stoichiometric organometallic reagents. nih.govscispace.com In these modern protocols, an iridium catalyst, for example, can be used to couple an allyl donor, such as allyl acetate, with an aldehyde or an alcohol. nih.gov This transfer-hydrogenative coupling achieves the allylation catalytically, generating the desired chiral homoallylic alcohol with high levels of enantiocontrol. nih.govnih.gov The ability to perform the reaction starting from either the alcohol or the aldehyde oxidation level adds to its versatility. nih.gov The success of these methods relies on the design of chiral ligands that effectively control the stereochemical outcome of the addition to the carbonyl group. scispace.com

| Carbonyl Substrate | Allyl Source | Catalyst/Ligand System | Product Type | Key Outcome | References |

|---|---|---|---|---|---|

| Aromatic/Allylic Alcohols | Allyl Acetate | [IrCl(cod)]₂ / BIPHEP | Homoallylic Alcohol | C-allylation from the alcohol oxidation state. | nih.gov |

| Aromatic Aldehydes | Allyl Acetate / Isopropanol | [IrCl(cod)]₂ / BIPHEP | Homoallylic Alcohol | C-allylation from the aldehyde oxidation state. | nih.gov |

| Aliphatic/Aromatic Alcohols | Allyl Carbonate | Iridium / (S)-SEGPHOS | anti-1,3-Diol | High anti-diastereoselectivity and enantioselectivity. | nih.gov |

| Aromatic/Aliphatic Aldehydes | Allyl/Crotyl Boronates | Sc(OTf)₃ | Homoallylic Alcohol | Excellent yields and enantioselectivities. | scispace.com |

Role of this compound as a Versatile Organosilicon Reagent in Complex Molecule Synthesis

The utility of this compound extends beyond simple additions, positioning its derivatives as versatile reagents in the synthesis of complex molecules. researchgate.net The allylsilane functional group is a robust and versatile building block. The carbon-silicon bond is generally stable to many reaction conditions, allowing the allyl group to be carried through several synthetic steps before its intended use in a key C-C bond formation. wikipedia.org

The allylation of carbonyls, mediated by these reagents, is a gateway to the synthesis of polyketide natural products, which often feature complex stereochemical arrays of hydroxyl and alkyl groups. nih.gov Furthermore, the silicon atom in the product can be a site for further transformation. For instance, the Tamao-Fleming oxidation allows for the stereospecific conversion of a C-Si bond into a C-O bond, providing access to diols and polyols from the products of hydrosilylation or allylation reactions. sigmaaldrich.com

More advanced strategies employ bifunctional or "double-allylation" reagents, which allow for the rapid and modular construction of highly complex diol motifs in an iterative fashion. nih.gov These sophisticated reagents enable chemists to build up molecular complexity efficiently. The fundamental chemistry of allylsilanes, derived from precursors like this compound, underpins these powerful strategies, highlighting their crucial role in modern synthetic organic chemistry. researchgate.netnih.gov

Applications in Materials Science and Functional Materials Research

Integration into Curable Silicone Copolymers and Resins

Allylphenyldichlorosilane is a key monomer in the production of curable silicone copolymers and resins. Its incorporation introduces functionalities that enable controlled crosslinking and the formation of complex, high-performance network structures.

Recent research has focused on the development of curable silicone copolymers that feature cage-like silsesquioxane structures within their main chain. google.com.na this compound is utilized in the synthesis of these copolymers, contributing to the formation of the polymer backbone. google.com.na The resulting materials are expected to exhibit enhanced thermal stability, weather resistance, and desirable optical properties. google.com.na The synthesis of these copolymers often involves the reaction of an incompletely condensed silsesquioxane with a dichlorosilane (B8785471), such as this compound, to form a linked copolymer. google.com.na

The general synthetic approach for these copolymers can be categorized into several polymerization methods, including living anionic polymerization, ring-opening polymerization (ROP), atom transfer radical polymerization (ATRP), and step-growth polymerization. oclc.org The choice of method influences the final structure and properties of the copolymer, with living anionic polymerization, ROP, and ATRP being preferred for creating well-defined block copolymers. oclc.org

Table 1: Polymerization Methods for Silicone Copolymers

| Polymerization Method | Resulting Copolymer Structure |

|---|---|

| Living Anionic Polymerization | Well-defined diblock or triblock |

| Ring-Opening Polymerization (ROP) | Well-defined diblock or triblock |

| Atom Transfer Radical Polymerization (ATRP) | Well-defined diblock or triblock |

The allyl group in this compound provides a site for controlled crosslinking in silicone materials. This unsaturated hydrocarbon functionality can participate in various curing reactions, such as hydrosilylation, allowing for the formation of a three-dimensional network structure. researchgate.netrsc.org The crosslinking process is crucial for converting liquid silicone precursors into solid, elastomeric materials with desirable mechanical properties.

The introduction of specific side groups, like the phenyl group from this compound, can modulate the thermal and mechanical properties of the resulting polysiloxane. researchgate.net The flexibility of the Si-O-Si backbone, combined with the ability to introduce various functional groups, allows for the precise tailoring of the final material's characteristics. researchgate.net The crosslinking density, which is influenced by the concentration of the allyl functional groups, directly impacts the modulus and other mechanical properties of the cured silicone.

Precursor for Silsesquioxane Derivatives and Advanced Siloxane Materials

This compound is a valuable precursor for the synthesis of silsesquioxane derivatives and other advanced siloxane materials. These materials are characterized by their unique cage-like structures and a combination of organic and inorganic properties.

The synthesis of silsesquioxanes from precursors like this compound typically involves a hydrolytic condensation process. iipseries.orgnih.gov This two-step reaction begins with the hydrolysis of the chlorosilane to form a trisilanol intermediate, which then undergoes condensation to form various silsesquioxane species. iipseries.org The reaction conditions, including the solvent, pH, and temperature, play a critical role in directing the condensation pathway and determining the final structure of the silsesquioxane cage. nih.gov

For instance, the hydrolytic condensation of phenyltrimethoxysilane (B147435) has been shown to yield different silsesquioxane architectures depending on the solvent used. nih.gov Aprotic solvents tend to favor the formation of polyhedral oligomeric silsesquioxane (POSS)-based silanols, while protic solvents can lead to double-decker structures. nih.gov The mechanism of silsesquioxane formation involves the initial hydrolysis of the silane (B1218182) precursor, followed by a series of condensation steps that build up the cage structure. iastate.edu

The allyl group of this compound allows for the creation of functionalized silsesquioxanes with reactive sites for further chemical modification. nih.gov These functional groups can be used to incorporate the silsesquioxane cages into larger polymer networks or to attach other molecules with specific functionalities. mdpi.com

One common method for modifying silsesquioxanes is through hydrosilylation of the alkenyl groups. nih.govnih.gov This reaction can be used to introduce a wide variety of functional groups, leading to the formation of advanced hybrid materials with unique properties. nih.gov The resulting functionalized silsesquioxanes can act as building blocks for the synthesis of complex organic-inorganic molecules and polymers. nih.gov

Table 2: Examples of Functionalized Silsesquioxanes

| Precursor | Functional Group | Potential Application |

|---|---|---|

| This compound | Allyl | Crosslinking, further functionalization |

| Vinyl-functionalized silsesquioxane | Vinyl | Polymer modification, nanocomposites |

Role as Silane Coupling Agents in Composite Materials and Surface Modification Research

This compound can function as a silane coupling agent, promoting adhesion between inorganic fillers and organic polymer matrices in composite materials. nist.gov The dichlorosilyl group can react with hydroxyl groups on the surface of inorganic materials, while the allyl and phenyl groups can interact with the polymer matrix. nist.govnih.gov This dual reactivity allows the silane to form a chemical bridge at the interface, improving the mechanical properties and durability of the composite.

In surface modification research, silanes like this compound are used to alter the surface properties of various substrates. mdpi.commdpi.com The ability to introduce specific organic functionalities onto a surface allows for the tailoring of properties such as wettability, adhesion, and biocompatibility. nih.gov The process of silanization is a key technique for creating functional surfaces for a wide range of applications, from dental composites to advanced electronic materials. nist.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenyltrimethoxysilane |

| Polyhedral Oligomeric Silsesquioxane (POSS) |

Academic Studies on Interfacial Interactions and Adhesion Enhancement Mechanisms

The fundamental mechanism by which silane coupling agents like this compound enhance adhesion is through the formation of a durable, chemically bonded interface between dissimilar materials. Academic research into these interfacial interactions reveals a two-stage process.

First, the dichlorosilyl end of the molecule reacts with inorganic substrates. These substrates, such as glass, metal oxides, or other inorganic fillers, typically have hydroxyl (-OH) groups on their surface. The chlorine atoms on the silane are hydrolyzable and react with these surface hydroxyls, forming strong, covalent siloxane bonds (Si-O-Substrate). This reaction effectively grafts the silane molecule onto the inorganic surface.

The enhancement of adhesion characteristics can be achieved through various strategies, including plasma-initiated grafting, which improves surface wettability and creates strong interfacial bonds between different materials, such as polymers and metals mdpi.com. The goal is to create a seamless transition of properties from the inorganic filler to the organic matrix, preventing delamination and mechanical failure at the interface.

Surface Treatment of Inorganic Fillers (e.g., Magnetic Iron Oxide Particles) for Material Performance

In the creation of advanced composite materials, the performance is often dictated by the quality of the interface between the polymer matrix and the inorganic fillers. Surface treatment of these fillers with silanes like this compound is a common and effective strategy to improve material performance.

Magnetic iron oxide nanoparticles (IONPs), for instance, are of great interest for applications ranging from data storage to biomedicine rsc.org. However, their high surface energy causes them to agglomerate, leading to poor dispersion in a polymer matrix and diminished performance rsc.orgnih.gov. Surface modification with a silane coupling agent addresses this challenge.

The process involves dispersing the IONPs in a suitable solvent, followed by the addition of the silane. The dichlorosilyl groups react with the hydroxyl groups present on the surface of the iron oxide particles. This reaction creates a covalently bonded organic layer on the nanoparticle surface. This coating serves multiple purposes: it prevents agglomeration by physically separating the particles, reduces the particles' surface energy to be more compatible with the organic matrix, and provides functional groups (allyl and phenyl) for strong adhesion to the polymer rsc.orgnih.gov. The result is a composite material with uniformly dispersed filler particles, leading to significantly improved mechanical, thermal, and magnetic properties. Silica is one of the most common materials used for coating IONPs because it enhances stability, reduces cytotoxicity, and prevents particle aggregation nih.gov.

| Purpose of Surface Modification | Description |

| Improve Dispersion | Prevents agglomeration of nanoparticles, ensuring they are evenly distributed within the polymer matrix. nih.gov |

| Enhance Stability | Protects the nanoparticle core from oxidation and degradation. nih.gov |

| Improve Surface Activity | Provides a chemically versatile surface for further functionalization or bonding with the matrix. nih.gov |

| Enhance Physicochemical Properties | Improves the overall mechanical, thermal, and magnetic properties of the final composite material. nih.gov |

Polysilane-Based Materials for Advanced Optical and Electronic Applications

Dichlorosilanes, including this compound, are essential monomers for the synthesis of polysilanes. Polysilanes are a unique class of polymers with a backbone consisting entirely of silicon atoms. This structure gives rise to remarkable optical and electronic properties not found in their carbon-based counterparts.

The key to these properties is the phenomenon of σ-conjugation, or the delocalization of sigma (σ) electrons along the Si-Si backbone patsnap.com. This delocalization results in strong electronic absorption in the near-ultraviolet region. The specific properties can be tuned by altering the organic side groups attached to the silicon backbone. In a polysilane synthesized from this compound, the allyl and phenyl groups would influence the polymer's solubility, thermal stability, and its electronic and optical characteristics.

In advanced optical applications, polysilanes are utilized for their photoconductivity and strong UV absorption. Their properties make them suitable for use in photoresists for microlithography, as well as in components for optical networks where they can contribute to improved light transmission and reduced signal loss patsnap.com. The healthcare and automotive industries have also taken an interest in polysilanes for enhancing medical imaging systems and for developing superior optical sensors and LiDAR systems patsnap.com.

In electronics, the high charge carrier mobility and lower bandgap of polysilanes compared to traditional semiconductors make them attractive for low-power applications patsnap.com. They have been investigated for use as charge transport layers in light-emitting diodes (LEDs) and as semiconducting materials in field-effect transistors. The ability to process these materials from solution offers a significant advantage for fabricating large-area, flexible electronic devices at a low cost.

| Property of Polysilanes | Relevance to Advanced Applications |

| σ-Conjugation | Allows for efficient electron delocalization, leading to unique electronic and optical characteristics like enhanced electrical conductivity. patsnap.com |

| Low Bandgap | Facilitates easier electron excitation and transport, which can reduce the power requirements for electronic devices. patsnap.com |

| High Charge Carrier Mobility | Enables faster switching speeds and reduced energy consumption in electronic components. patsnap.com |

| Photoconductivity | Makes them suitable for applications in optical sensors, photodetectors, and imaging systems. patsnap.com |

Advanced Spectroscopic Characterization of Allylphenyldichlorosilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of organosilicon compounds. By analyzing various nuclei such as 29Si, 1H, and 13C, it is possible to determine the connectivity of atoms, understand the electronic environment of the silicon atom, and probe dynamic molecular processes.

Applications of 29Si NMR in Investigating Silicon-Silicon Catenation and Polymer Architectures

29Si NMR spectroscopy is a powerful, albeit less sensitive, technique that directly probes the silicon nucleus, offering crucial information about its chemical environment. huji.ac.il The chemical shift of 29Si spans a wide range, making it highly sensitive to the nature of the substituents attached to the silicon atom. huji.ac.il For dichlorosilanes, the chemical shift is influenced by the other two substituents. In derivatives of Allylphenyldichlorosilane, the 29Si chemical shift provides a diagnostic signature of the silicon center.

While direct silicon-silicon catenation is not present in the monomer this compound, 29Si NMR is vital for characterizing polymers derived from it. For instance, in polysilanes formed through reactions involving the Si-Cl bonds, the 29Si NMR spectrum would reveal the formation of Si-Si linkages. The chemical shifts in such polysilane chains are sensitive to the chain length, branching, and the nature of the organic substituents. Generally, silicon atoms in the middle of a chain appear at a different chemical shift compared to terminal silicon atoms or branching points. This allows for detailed analysis of the polymer architecture.

Hyperpolarization techniques can be employed to significantly enhance the 29Si NMR signal, enabling the quantitative monitoring of reactions and the detection of low-concentration intermediates in silane (B1218182) chemistry. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to accurately predict and interpret 29Si NMR chemical shifts, aiding in the structural assignment of complex organosilicon molecules. unige.chresearchgate.net

Table 1: Representative 29Si NMR Chemical Shifts for Related Silane Compounds This table presents typical chemical shift ranges for silicon environments analogous to that in this compound and its potential derivatives. Actual values for specific molecules may vary.

| Compound Type | Silicon Environment | Typical 29Si Chemical Shift (δ, ppm) |

|---|---|---|

| Dichlorosilanes | R2SiCl2 | +10 to +35 |

| Chlorosilanes | R3SiCl | +15 to +35 |

| Phenylsilanes | Ph-SiR3 | -5 to -40 |

| Alkylsilanes | R4Si | +10 to -20 |

Elucidating Molecular Structure and Stereochemical Features via 1H, 13C, and 2D NMR Techniques

1H and 13C NMR are fundamental techniques for determining the organic framework of this compound.

1H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons of the phenyl group and the vinylic and allylic protons of the allyl group.

Phenyl Protons: These typically appear in the aromatic region (δ 7.0–8.0 ppm). The substitution pattern on the phenyl ring directly attached to the silicon will influence the multiplicity and exact chemical shifts of these protons.

Allyl Protons: The allyl group gives rise to a more complex pattern. The proton on the carbon adjacent to the silicon (Si-CH2-) will be a doublet. The terminal vinyl protons (=CH2) will show distinct signals, as will the internal vinyl proton (-CH=), often appearing as a complex multiplet due to geminal and vicinal couplings.

13C NMR Spectroscopy: The 13C NMR spectrum reveals the number of unique carbon environments.

Phenyl Carbons: The carbon attached to the silicon (ipso-carbon) will have a characteristic chemical shift, while the other aromatic carbons will appear in the typical downfield region (δ 120–140 ppm).

Allyl Carbons: The three carbons of the allyl group will have distinct signals. The CH2 carbon bonded to silicon will be the most upfield, followed by the terminal =CH2 carbon, and the internal =CH carbon will be the most downfield of the three.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons within the allyl and phenyl groups, confirming their spin systems. An HSQC spectrum correlates each proton signal with the carbon signal of the atom it is directly attached to, allowing for unambiguous assignment of both 1H and 13C resonances. nih.gov

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound These are estimated values based on typical shifts for phenyl, allyl, and silane moieties. pdx.edursc.org Coupling constants (J) are approximate.

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| Phenyl | 1H | 7.2 - 7.8 | m | - |

| 13C | 128 - 135 | - | - | |

| Allyl (Si-CH2-) | 1H | ~2.5 | d | J ≈ 7-8 |

| 13C | ~25 - 35 | - | - | |

| Allyl (-CH=) | 1H | ~5.8 - 6.2 | m | - |

| 13C | ~130 - 140 | - | - | |

| Allyl (=CH2) | 1H | ~4.9 - 5.2 | m | - |

Dynamic NMR Studies for Probing Ligand Exchange and Conformational Phenomena

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the NMR timescale, such as ligand exchange and conformational changes. mdpi.comchemrxiv.org For this compound, DNMR could be used to investigate the exchange of the chlorine atoms with other ligands. By monitoring the NMR spectra at variable temperatures, it is possible to determine the rate of exchange. At low temperatures, where the exchange is slow, separate signals might be observed for the different species in solution. As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. From the coalescence temperature and the separation of the signals at low temperature, the activation energy for the exchange process can be calculated.

Furthermore, DNMR can be used to study the conformational dynamics of the molecule, such as the rotation around the Si-C(phenyl) or Si-C(allyl) bonds. nih.gov While these rotations are typically fast at room temperature, in sterically hindered derivatives or at very low temperatures, it might be possible to observe distinct signals for different conformers. The study of sila(hetero)cyclohexanes using low-temperature NMR has shown that the conformational preferences around silicon can differ significantly from their carbon analogues. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Molecular Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. scitepress.orgiitb.ac.in These methods are complementary and are highly effective for identifying functional groups and analyzing molecular structure. scitepress.org

Identification of Characteristic Functional Groups and Molecular Vibrations

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups.

Si-Cl Vibrations: The silicon-chlorine stretching vibrations are typically strong in both IR and Raman spectra and appear in the 450-600 cm⁻¹ region. The exact position depends on the number of chlorine atoms and the other substituents on the silicon.

Si-Phenyl Vibrations: The Si-C(phenyl) stretching vibration is expected around 1100-1130 cm⁻¹.

Phenyl Group Vibrations: The phenyl ring gives rise to several characteristic bands. The C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region.

Allyl Group Vibrations: The allyl group has several distinct vibrational modes. The C=C double bond stretching vibration is found around 1630-1650 cm⁻¹. The =C-H stretching of the vinyl group occurs above 3000 cm⁻¹. The C-H out-of-plane bending (wagging) modes of the vinyl group are strong in the IR spectrum and appear in the 900-1000 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data for analogous organosilicon compounds. nih.govscispace.comaps.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Phenyl C-H | Stretching | 3050 - 3100 | Medium / Strong |

| Allyl =C-H | Stretching | 3020 - 3080 | Medium / Medium |

| Allyl C=C | Stretching | 1630 - 1650 | Medium / Strong |

| Phenyl C=C | Ring Stretching | 1580 - 1600, 1430 - 1500 | Medium-Strong / Medium-Strong |

| Si-Phenyl | Stretching | 1100 - 1130 | Strong / Medium |

| Allyl C-H | Out-of-plane bend | 910 - 990 | Strong / Weak |

Conformational Analysis and Intermolecular Interactions in Organosilicon Systems

Vibrational spectroscopy is a sensitive probe of molecular conformation. memphis.eduresearchgate.net For flexible molecules like this compound, different rotational isomers (conformers) may coexist. Each conformer has a unique set of vibrational frequencies. By analyzing the IR and Raman spectra, often at different temperatures, it is possible to identify bands corresponding to different conformers and study their relative populations. For example, studies on silacyclohexanes have utilized IR and Raman spectroscopy, in combination with computational methods, to determine conformational stabilities. memphis.edu

Intermolecular interactions, such as van der Waals forces, can also influence vibrational spectra. nih.gov In the solid state or in concentrated solutions, these interactions can cause shifts in vibrational frequencies or the appearance of new bands compared to the gas phase or dilute solutions. The analysis of these spectral changes can provide information about molecular packing and association in the condensed phase. For derivatives of this compound, particularly polymers, vibrational spectroscopy can be used to assess the degree of order and crystallinity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of organosilicon compounds, including polymers derived from this compound. Polysilanes, which feature a backbone of catenated silicon atoms, exhibit unique electronic properties that are highly sensitive to their chemical structure and conformation. dtic.mil Unlike typical sigma-bonded alkanes, the Si-Si sigma bonds in the polysilane backbone are delocalized, a phenomenon known as σ-conjugation. lsu.edu This delocalization results in strong UV absorption bands, typically in the 300-400 nm range. dtic.mil

The position of the UV absorption maximum (λmax) is influenced by the nature of the organic substituents attached to the silicon backbone. dtic.mil For polysilanes containing phenyl groups, interactions between the σ-conjugated backbone and the π-orbitals of the phenyl rings (σ-π conjugation) can occur, further affecting the electronic transitions. acs.org The absorption spectra of these polymers are generally broad and featureless, which is often attributed to the polymer molecule being composed of various shorter, random-length segments with different conformations. datapdf.com The transparency of polysilane films in the visible light spectrum, with transmittance often around 90% for wavelengths above 450 nm, makes them suitable for various optical applications. expresspolymlett.com

Analysis of Electronic Transitions and Conjugation in Polysilane Chains

The primary electronic transition observed in polysilanes via UV-Vis spectroscopy is the σ-σ* transition within the silicon backbone. The energy of this transition, and thus the λmax, is highly dependent on the extent of σ-conjugation along the Si-Si chain. Longer, more extended chain segments, particularly those in a planar zigzag conformation, allow for greater electron delocalization, resulting in a lower energy transition and a bathochromic (red) shift in the absorption maximum to longer wavelengths. dtic.millsu.edu

In derivatives of this compound, both the phenyl and allyl groups influence these electronic properties. While aryl orbitals mix with the σ-conjugated orbitals of the silicon backbone, some electronic transitions remain localized on the phenyl groups. researchgate.net The presence of phenyl substituents generally leads to a red shift in the absorption spectrum compared to simple alkyl-substituted polysilanes. For instance, poly(methylphenylsilane) shows a characteristic absorption maximum that is sensitive to its conformation and environment. datapdf.comresearchgate.net The specific conformation of the polymer backbone and the interaction between side chains play a crucial role in determining the final spectral properties. dtic.mil

The table below summarizes typical UV absorption maxima for related polysilane structures, illustrating the influence of substituents on the electronic transitions.

| Polysilane Derivative | Substituents | Typical λmax (nm) | Predominant Electronic Transition |

| Poly(methylphenylsilane) | Methyl, Phenyl | 330 - 345 | σ-σ* with σ-π mixing |

| Poly(di-n-hexyl)silane | n-Hexyl, n-Hexyl | 374 (solid state) | σ-σ |

| Allyl End-Capped Polysilanes | Alkyl groups | Similar to non-capped | σ-σ |

This interactive table is based on data for representative polysilane structures to illustrate general trends.

Mass Spectrometry for Molecular Weight Distribution and Compositional Analysis

Mass spectrometry (MS) is an indispensable tool for characterizing polymers, providing detailed information about their molecular weight, molecular weight distribution, and chemical composition. lcms.cz For polymers derived from monomers like this compound, techniques such as Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Desorption Chemical Ionization (DCI) are employed to generate gas-phase ions of the polymer chains for analysis. acs.orgmdpi.com These "soft" ionization methods are crucial as they minimize fragmentation of the parent polymer molecule, allowing for the accurate determination of its mass. scripps.edu

The resulting mass spectrum displays a distribution of peaks, with each peak corresponding to a polymer chain of a specific length (i.e., a different number of monomer units). lcms.cz From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. This data is vital for understanding how the polymerization process affects the final properties of the material. lcms.cz

In addition to molecular weight, mass spectrometry provides crucial compositional data through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk When the molecular ion is subjected to higher energy, it breaks apart into smaller, charged fragments. gbiosciences.comlibretexts.org The mass-to-charge ratio (m/z) of these fragments provides a fingerprint that helps to confirm the structure of the polymer's repeating units and identify its end groups. For a compound like this compound, characteristic fragments would correspond to the loss of chlorine atoms, the allyl group, or the phenyl group. The analysis of these patterns is fundamental to verifying the chemical identity and purity of the monomer and its resulting oligomers or polymers. researchgate.net

The table below lists the predicted m/z values for the molecular ion and potential major fragments of the monomer this compound (C9H9Cl2Si).

| Species | Formula | Predicted m/z |

| Molecular Ion [M]+ | [C9H9Cl2Si]+ | 215.99 |

| Fragment [M - Cl]+ | [C9H9ClSi]+ | 181.02 |

| Fragment [M - Allyl]+ | [C6H5Cl2Si]+ | 174.95 |

| Fragment [M - Phenyl]+ | [C3H4Cl2Si]+ | 137.95 |

This interactive table presents calculated mass-to-charge ratios for the primary isotopic composition.

Theoretical and Computational Chemistry Approaches to Allylphenyldichlorosilane Systems

Quantum Chemical Calculations (e.g., DFT, Coupled Cluster) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Coupled Cluster (CC) methods, are fundamental to gaining deep mechanistic insights into the behavior of organosilicon compounds. acs.orgmdpi.com These ab initio methods solve the electronic structure of molecules, providing accurate energies and geometries for reactants, transition states, and products. cam.ac.uk

Elucidation of Reaction Mechanisms and Transition States in Organosilicon Transformations

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of reactions involving organosilanes. By locating and characterizing transition states, chemists can understand the precise pathways through which transformations occur.

For instance, in reactions analogous to those involving Allylphenyldichlorosilane, such as the Lewis acid-catalyzed reactions of allylsilanes with carbonyl compounds, theoretical studies have shown that the reaction proceeds through a transition state involving a pentacoordinated silicon species. acs.orgwikipedia.org The aldehyde's oxygen atom attacks an apical site of the silicon center, while the allyl group departs from an equatorial site, a process that can be modeled to determine activation barriers. acs.org

DFT calculations have also been used to unravel the chemoselectivity in complex transformations. In the iridium-catalyzed allyl-allyl coupling of α-silyl-substituted allylboronates, DFT was used to show that the preferential activation of the C–Si bond over the C–B bond is influenced by steric factors and the β-effect of the silicon atom, leading to a high rate of desilylation. researchgate.net Similarly, for reactions involving highly substituted and chlorinated allyl systems, such as the conversion of a trisilylated, dichlorinated allyl anion, quantum-chemical calculations are essential to predict rotational barriers and understand isomer stability. rsc.org

Modern computational tools can automate the process of finding transition states based on reactant and product structures, significantly accelerating the elucidation of complex reaction mechanisms. mit.educhemrxiv.org

Energetic Analysis of Reactant, Intermediate, and Product States in Allylsilane Reactions

A key application of quantum chemistry is the calculation of the relative energies of all species along a reaction pathway. This energetic analysis provides a quantitative understanding of reaction thermodynamics and kinetics, explaining why certain products are favored and how fast reactions proceed.

For example, DFT calculations can generate detailed energy profiles for catalytic cycles. researchgate.net In a study of a tris(trichlorosilyl)allyl system, which bears electronic similarities to this compound due to the electron-withdrawing SiCl₃ groups, the relative Gibbs free energies of different isomers were calculated to determine the most stable structures. The study revealed that the experimentally obtained isomer of the dichlorinated, trisilylated allyl anion was energetically disfavored compared to a regioisomer, highlighting the role of kinetics in product formation. rsc.org

Below is an interactive table summarizing computed energetic data for isomers of a related dichlorinated/trisilylated allyl anion, illustrating the type of data obtained from such calculations.

| Species | Description | Relative Gibbs Free Energy (ΔG) in kcal/mol |

| researchgate.net⁻ | Isomer with Cl at C(1) and C(3) | 0.0 (Reference) |

| [1']⁻ | Isomer with Cl at C(2) and trans-SiCl₃ at C(3) | -3.1 |

| [1'']⁻ | Isomer with Cl at C(2) and cis-SiCl₃ at C(3) | -3.6 |

| Data derived from quantum-chemical calculations on a related silylated allyl anion system. rsc.org |

This energetic information is crucial for predicting reaction outcomes and understanding selectivity. For instance, the deactivating effect of an allylic SiCl₃ group, which reduces nucleophilicity compared to alkyl-substituted silanes, can be quantified through such energetic analyses. core.ac.uk

Understanding Electronic Structure and Bonding Characteristics of this compound

The reactivity of this compound is governed by its electronic structure. The electron-withdrawing nature of the two chlorine atoms and the phenyl group influences the silicon center's Lewis acidity and the polarization of the Si-C and C=C bonds. Quantum chemical methods like Natural Bond Orbital (NBO) analysis can provide detailed insights into these characteristics. sciencejournal.re

The allyl system itself has a unique set of π molecular orbitals (ψ₁, ψ₂, ψ₃). masterorganicchemistry.comlibretexts.orgyoutube.com In a neutral allylsilane, the Highest Occupied Molecular Orbital (HOMO) is the non-bonding ψ₂ orbital, which has significant electron density on the terminal carbon atoms. libretexts.org The interaction of this HOMO with the LUMO of an electrophile dictates the regioselectivity of reactions like the Hosomi-Sakurai reaction. acs.org

The substituents on the silicon atom in this compound modulate the energy of these orbitals. The electronegative chlorine atoms make the silicon center more electron-deficient, enhancing its interaction with Lewis bases and influencing the stability of intermediates. sciencejournal.re Computational analysis can map the molecular electrostatic potential (MEP), visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of interaction. youtube.comuobasrah.edu.iq

Molecular Dynamics Simulations for Conformational and Dynamic Studies

While quantum mechanics excels at describing static electronic structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational landscape of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.commdpi.com

For a flexible molecule like this compound, MD simulations can explore its various conformations by modeling the rotation around single bonds, such as the Si-C and C-C bonds. This is particularly important for understanding how the molecule might orient itself when approaching a catalyst or another reactant. researchgate.net By analyzing the simulation trajectory, one can determine the probability of finding the molecule in different conformational states and calculate properties like the radius of gyration, which describes the molecule's size and shape. youtube.com

In the context of organosilane polymers and materials, MD simulations have been used to investigate relaxation processes, the formation of polymer networks, and the interaction of silanes with surfaces. mdpi.commdpi.comsemanticscholar.org For this compound, MD could be employed to simulate its behavior in different solvents or its interaction with a catalytic surface, providing insights into how the local environment affects its reactivity and structure.

Computational Design and Prediction of Novel Organosilicon Reactivity and Selectivity

Computational chemistry is not only an explanatory tool but also a predictive one. By modeling hypothetical reactants and transition states, researchers can design new reactions and predict their outcomes before attempting them in the lab. cam.ac.ukmdpi.com

For this compound, computational approaches could be used to screen a variety of electrophiles or reaction conditions to predict novel transformations. For example, by calculating the activation barriers for different reaction pathways, one could predict whether a reaction will be kinetically feasible and what the major products will be. This is particularly valuable for designing reactions with high regio- or stereoselectivity. acs.orgacs.org

Computational models can also help in understanding and predicting the reactivity of functionalized allylsilanes. The electronic and steric effects of the phenyl and dichloro substituents on the silicon atom can be systematically varied in silico to tune the compound's reactivity. researchgate.net This allows for the rational design of new organosilicon building blocks with tailored properties for specific synthetic applications. rsc.org

Application of Computational Tools in Catalyst Design and Optimization for Organosilicon Chemistry

One of the most impactful applications of computational chemistry is in the design and optimization of catalysts. mdpi.com For reactions involving this compound, such as hydrosilylation, computational tools are essential for developing more efficient, selective, and sustainable catalysts. nih.govresearchgate.net

DFT calculations are widely used to investigate the mechanisms of catalytic reactions, such as the palladium-catalyzed hydrosilylation of alkenes. libretexts.org By modeling the entire catalytic cycle—including oxidative addition, migratory insertion, and reductive elimination—researchers can identify the rate-determining step and understand the factors that control catalyst activity and selectivity. This knowledge enables the rational modification of the catalyst structure, for instance, by changing the ligands to improve performance.

Computational screening can be used to evaluate large numbers of potential catalysts virtually. For example, different transition metals (e.g., Pd, Pt, Ru, Ni) and ligand combinations can be modeled to predict their effectiveness for a specific transformation like the hydrosilylation of an alkyne with a dichlorosilane (B8785471). nih.gov This in silico approach helps prioritize experimental efforts, saving time and resources. DFT-assisted mechanistic studies have been crucial in understanding how catalyst structure influences reaction outcomes, for example, in the ammoxidation of substituted toluenes over vanadate catalysts, a process that shares mechanistic principles with other selective oxidations. researchgate.net

Structure Activity Relationships and Design of Allylphenyldichlorosilane Derivatives

Systematic Investigation of Substituent Effects on Silicon Reactivity

The reactivity of the silicon center in allylphenyldichlorosilane is significantly influenced by the electronic effects of the attached substituents. The two chlorine atoms are strongly electron-withdrawing through inductive effects, which makes the silicon atom highly electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity is a key factor in many of its characteristic reactions, such as hydrolysis, alcoholysis, and reactions with organometallic reagents.

The phenyl group, also being electron-withdrawing, further contributes to the electrophilic character of the silicon atom. In contrast, the allyl group can exhibit both electron-donating and electron-withdrawing properties. Through hyperconjugation, the σ-electrons of the C-Si bond can donate into the π-system of the allyl group, a phenomenon known as the β-silicon effect. This effect increases the electron density of the double bond, making it more nucleophilic and prone to attack by electrophiles.

To quantify the influence of substituents on the reactivity of the silicon center, the relative rates of reaction with a given nucleophile can be compared across a series of substituted silanes. The following table illustrates the qualitative effects of different substituents on the electrophilicity of the silicon atom.

| Substituent on Silicon | Electronic Effect | Impact on Silicon Electrophilicity |

| -Cl | Strong inductive withdrawal (-I) | Increases |

| -Ph | Inductive withdrawal (-I), Resonance (-M) | Increases |

| -Allyl | Weak inductive withdrawal (-I), Hyperconjugation (σ-π) | Decreases (relative to H) |

| -Alkyl | Inductive donation (+I) | Decreases |

In the context of the allyl group's reactivity, substituents on the silicon atom also play a crucial role. Electron-withdrawing groups on silicon, such as the phenyl and chloro groups in this compound, can modulate the nucleophilicity of the allyl double bond. While the primary effect of these groups is to increase the electrophilicity of the silicon atom, they can also have a more subtle, long-range influence on the reactivity of the allyl moiety.

Principles of Stereochemical Control in Allylic Additions and Transformations

Allylic additions and transformations involving this compound and its derivatives can proceed with a high degree of stereochemical control, particularly when chiral centers are present in the molecule or when chiral catalysts are employed. The stereochemical outcome of these reactions is governed by a combination of steric and electronic factors that dictate the facial selectivity of the approaching reagent.

In reactions where the allyl group of a chiral allylsilane attacks an electrophile, the stereochemistry of the newly formed stereocenter is influenced by the existing chirality. The reaction often proceeds through a highly ordered, chair-like transition state where the substituents on the silicon atom and the allyl chain adopt positions that minimize steric interactions. This conformational preference leads to the preferential formation of one diastereomer over the other.

For example, in the Lewis acid-mediated addition of chiral allylsilanes to aldehydes, the diastereoselectivity can be predicted based on the Zimmerman-Traxler model, which considers the steric demands of the substituents on both the allylsilane and the aldehyde.

The following table presents representative data on the diastereoselectivity observed in the reactions of chiral allylsilanes, illustrating the high degree of stereocontrol that can be achieved.

| Chiral Allylsilane Reactant | Electrophile | Lewis Acid | Diastereomeric Ratio (syn:anti) |

| (R,E)-4-(trimethylsilyl)pent-1-ene | Benzaldehyde | TiCl₄ | 95:5 |

| (S,E)-4-(trimethylsilyl)pent-1-ene | Acetaldehyde | BF₃·OEt₂ | 92:8 |

| (R,Z)-4-(trimethylsilyl)pent-1-ene | Benzaldehyde | SnCl₄ | 60:40 |

These examples demonstrate that the geometry of the double bond (E or Z) and the nature of the Lewis acid can significantly impact the diastereoselectivity of the reaction.

Research on Poly-allylated vs. Mono-allylated Chlorosilanes and Their Distinct Reactivities

The reactivity of chlorosilanes can be significantly altered by the number of allyl groups attached to the silicon atom. A comparison between mono-allylated chlorosilanes, such as this compound, and poly-allylated chlorosilanes, such as diallyldichlorosilane (B1580664), reveals distinct differences in their chemical behavior, primarily driven by steric and electronic effects.

Steric Effects: The most significant difference between mono- and poly-allylated chlorosilanes lies in the steric hindrance around the silicon atom. The additional allyl group in diallyldichlorosilane increases the steric bulk, which can hinder the approach of nucleophiles to the silicon center. This steric congestion can lead to slower reaction rates for nucleophilic substitution at the silicon atom compared to mono-allylated analogues.

The following table summarizes the key differences in reactivity between mono-allylated and di-allylated chlorosilanes.

| Property | Mono-allylated Chlorosilane (e.g., this compound) | Di-allylated Chlorosilane (e.g., Diallyldichlorosilane) |

| Electrophilicity of Silicon | Higher (due to fewer electron-donating allyl groups and the presence of a phenyl group) | Lower (due to more electron-donating allyl groups) |

| Steric Hindrance at Silicon | Lower | Higher |

| Reactivity towards Nucleophiles | Generally higher | Generally lower |

| Propensity for Polymerization | Can act as a monomer | Can act as a cross-linking agent |

In polymerization reactions, the presence of multiple allyl groups allows diallyldichlorosilane to act as a cross-linking agent, leading to the formation of branched or network polymers. In contrast, this compound, with its single allyl group, typically acts as a monomer, leading to the formation of linear polymers.

Rational Functionalization of this compound for Specific Research Applications

The presence of reactive Si-Cl bonds in this compound makes it a versatile platform for the synthesis of a wide range of functionalized organosilanes. By carefully selecting the appropriate reagents, the chlorine atoms can be replaced with various functional groups, allowing for the rational design of molecules with specific properties for diverse research applications.

One of the most common functionalization strategies involves the reaction of this compound with nucleophiles such as alcohols, amines, and organometallic reagents. These reactions proceed via nucleophilic substitution at the silicon center, leading to the formation of new Si-O, Si-N, and Si-C bonds, respectively.

For instance, reaction with an alcohol in the presence of a base yields an alkoxysilane, which can be used in sol-gel processes to prepare hybrid organic-inorganic materials. Similarly, reaction with a Grignard reagent or an organolithium reagent allows for the introduction of additional organic groups, enabling the synthesis of more complex organosilicon structures.

The allyl group itself can also be functionalized through various transformations, such as hydrosilylation, epoxidation, or dihydroxylation, further expanding the synthetic utility of this compound derivatives.

The following table provides examples of the rational functionalization of this compound and the potential research applications of the resulting derivatives.

| Functionalization Reaction | Reagent | Resulting Derivative | Potential Research Application |

| Alcoholysis | Ethanol, Triethylamine | Allylphenyldiethoxysilane | Precursor for sol-gel materials, surface modification agent |

| Aminolysis | Diethylamine | Allylphenylbis(diethylamino)silane | Curing agent for epoxy resins, precursor for silicon nitride ceramics |

| Grignard Reaction | Methylmagnesium bromide | Allylmethylphenylchlorosilane | Intermediate for the synthesis of more complex organosilanes |

| Hydrosilylation of Allyl Group | HSiCl₃, Pt catalyst | Phenyl(3-(trichlorosilyl)propyl)dichlorosilane | Monomer for the synthesis of silicon-containing polymers |

| Heck Coupling of Phenyl Group | Acrylate, Pd catalyst | Allyl(4-acryloylphenyl)dichlorosilane | Monomer for the synthesis of functional polymers |

By leveraging these functionalization strategies, researchers can design and synthesize a vast array of this compound derivatives with tailored properties for applications in materials science, catalysis, and organic synthesis.

Emerging Research Directions and Future Outlook in Allylphenyldichlorosilane Chemistry

Development of Green and Sustainable Synthetic Routes for Organosilicon Compounds